Methyl 3-aminocrotonate

Catalog No.
S796047
CAS No.
14205-39-1
M.F
C₅H₉NO₂
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-aminocrotonate

CAS Number

14205-39-1

Product Name

Methyl 3-aminocrotonate

IUPAC Name

methyl (Z)-3-aminobut-2-enoate

Molecular Formula

C₅H₉NO₂

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3-

InChI Key

XKORCTIIRYKLLG-ONEGZZNKSA-N

SMILES

CC(=CC(=O)OC)N

Synonyms

3-Amino-2-butenoic Acid Methyl Ester; 3-Aminocrotonic Acid Methyl Ester; Methyl 3-Amino-2-butenenoate; Methyl 3-Amino-2-butenoate; Methyl 3-Aminocrotonoate; Methyl β-Aminocrotonate; β-Aminocrotonic Acid Methyl Ester;

Canonical SMILES

CC(=CC(=O)OC)N

Isomeric SMILES

C/C(=C\C(=O)OC)/N

The exact mass of the compound Methyl 3-aminobut-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65444. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-aminocrotonate (CAS 14205-39-1) is a highly reactive β-amino-α,β-unsaturated ester utilized primarily as a pre-formed enamine building block in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). As a crystalline solid at room temperature, it offers distinct handling advantages over liquid or low-melting enamine analogs. In industrial and pharmaceutical procurement, utilizing this pre-synthesized compound is prioritized over in situ enamine generation to ensure precise stoichiometric control, minimize symmetric by-products in unsymmetrical DHP synthesis, and accelerate reaction kinetics in both batch and continuous-flow manufacturing of cardiovascular active pharmaceutical ingredients .

Substituting pre-synthesized methyl 3-aminocrotonate with its raw precursors—methyl acetoacetate and an ammonia source—compromises both yield and purity in complex heterocyclic syntheses. In situ generation during multicomponent Hantzsch reactions often leads to the formation of unwanted symmetric 3,5-diester dihydropyridine by-products, severely complicating downstream purification and reducing overall atom economy. Furthermore, substituting the methyl ester with the closely related ethyl 3-aminocrotonate alters the physical state of the precursor and the lipophilicity of the final DHP scaffold, directly impacting both manufacturing processability and the pharmacological efficacy of the resulting calcium channel blockers [1].

Yield Optimization in Unsymmetrical 1,4-Dihydropyridine Synthesis

Utilizing pre-formed methyl 3-aminocrotonate significantly outperforms traditional multi-component Hantzsch protocols that rely on in situ enamine generation. In the synthesis of unsymmetrical 1,4-DHPs, reacting methyl 3-aminocrotonate with an alkylidene acetoacetate under optimized conditions achieves yields exceeding 85% within 3 to 10 minutes. In contrast, classical protocols using ammonia, aldehydes, and acetoacetates require up to 12 hours of reflux and typically yield only 15% to 52% of the desired product due to the competitive formation of symmetric by-products[1].

Evidence DimensionReaction Time and Product Yield
Target Compound Data>85% yield in 3–10 minutes
Comparator Or Baseline15–52% yield in 12 hours (classical in situ synthesis)
Quantified DifferenceUp to 5.6-fold increase in yield with >98% reduction in reaction time
ConditionsOptimized Hantzsch synthesis of unsymmetrical DHPs

Procuring the pre-formed enamine eliminates rate-limiting condensation steps and drastically reduces symmetric by-product formation, lowering purification costs.

Thermal Properties and Solid-State Handling Advantages

For industrial scale-up, the physical state of the enamine precursor is a critical processability metric. Methyl 3-aminocrotonate possesses a melting point of 81–83 °C, allowing it to be handled, weighed, and stored as a stable, free-flowing crystalline solid at standard ambient temperatures. Its closest analog, ethyl 3-aminocrotonate, has a significantly lower melting point of 33–35 °C, often rendering it a semi-solid or viscous liquid under typical manufacturing conditions, which complicates automated dispensing and increases the risk of material loss .

Evidence DimensionMelting Point / Physical State
Target Compound Data81–83 °C (Stable solid at room temperature)
Comparator Or Baseline33–35 °C (Ethyl 3-aminocrotonate; semi-solid/liquid)
Quantified Difference48 °C higher melting point
ConditionsStandard ambient temperature and pressure (SATP) handling

A higher melting point ensures the material remains a flowable solid during processing, enabling precise automated dosing and reducing handling complexities.

Structural Determinism in Calcium Channel Blocker Efficacy

The choice of the ester alkyl group in 3-aminocrotonate precursors is not interchangeable when synthesizing active pharmaceutical ingredients. Structure-activity relationship (SAR) studies of 1,4-dihydropyridines demonstrate that substituting a methyl ester for an ethyl ester at the C3 or C5 position fundamentally alters the molecule's binding affinity to L-type calcium channels. For specific enantiomeric or unsymmetrical DHPs, the methyl ester provides the exact steric profile and lipophilicity required for maximal calcium channel blocking potency, whereas ethyl or bulkier esters shift the pharmacological profile and reduce target specificity [1].

Evidence DimensionReceptor Binding / Pharmacological Potency
Target Compound DataOptimal steric bulk for specific DHP calcium channel blockers
Comparator Or BaselineEthyl or higher alkyl esters (altered lipophilicity and binding affinity)
Quantified DifferenceSignificant shifts in IC50 values depending on ester chain length
ConditionsIn vitro calcium channel blocking assays for unsymmetrical DHPs

Procurement must strictly adhere to the methyl ester to ensure the final API meets established pharmacological efficacy and regulatory specifications.

Continuous Flow Synthesis of Unsymmetrical DHPs

Leveraging its solid-state stability and high reactivity, methyl 3-aminocrotonate is an ideal precursor for continuous flow reactor setups aimed at synthesizing unsymmetrical 1,4-dihydropyridines, avoiding the clogging and symmetric by-product issues associated with in situ ammonia reactions .

Commercial Manufacturing of Calcium Channel Blockers

It serves as an essential building block for the industrial-scale synthesis of specific 'dipine' antihypertensive APIs (e.g., nitrendipine, nimodipine) where the methyl ester moiety is an absolute structural requirement for therapeutic efficacy [1].

Microwave-Assisted Heterocyclic Library Generation

Highly suited for rapid, solvent-free or microwave-assisted library synthesis in medicinal chemistry, where its pre-formed enamine structure allows for reaction completion in minutes with minimal downstream purification [2].

XLogP3

0.6

UNII

LWO4Y3WLG7

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (44.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (29.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (19.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (49.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

80012-11-9
21731-17-9
14205-39-1

Wikipedia

Methyl 3-aminocrotonate

General Manufacturing Information

2-Butenoic acid, 3-amino-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types